molecular formula C13H11NO2 B1637533 3-hydroxy-N-phenylbenzamide CAS No. 27559-45-1

3-hydroxy-N-phenylbenzamide

Cat. No.: B1637533
CAS No.: 27559-45-1
M. Wt: 213.23 g/mol
InChI Key: IFEJZEHNZGEGNM-UHFFFAOYSA-N
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Description

3-Hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H11NO2. This compound is characterized by its phenyl group attached to a benzamide backbone with a hydroxyl group at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Mechanism of Action

      3-Hydroxy-N-phenylbenzamide is similar to other benzamide derivatives, such as N-hydroxy-N-phenylbenzamide and N-phenylbenzohydroxamic acid. its unique structural features, such as the hydroxyl group at the 3-position, distinguish it from these compounds. This structural difference can influence its reactivity and biological activity, making it a valuable compound in various applications.

      Comparison with Similar Compounds

      • N-hydroxy-N-phenylbenzamide

      • N-phenylbenzohydroxamic acid

      • Benzamide derivatives

      Properties

      IUPAC Name

      3-hydroxy-N-phenylbenzamide
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      IFEJZEHNZGEGNM-UHFFFAOYSA-N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C13H11NO2
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Weight

      213.23 g/mol
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

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